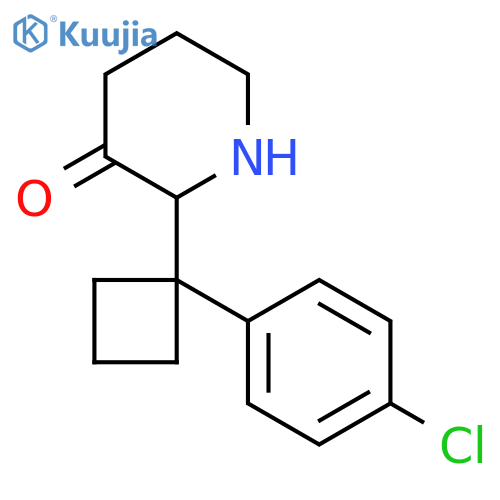Cas no 1240048-71-8 (2-(1-(4-Chlorophenyl)cyclobutyl)piperidin-3-one)

1240048-71-8 structure
商品名:2-(1-(4-Chlorophenyl)cyclobutyl)piperidin-3-one
CAS番号:1240048-71-8
MF:C15H18ClNO
メガワット:263.762523174286
CID:4822867
2-(1-(4-Chlorophenyl)cyclobutyl)piperidin-3-one 化学的及び物理的性質
名前と識別子
-
- 2-(1-(4-CHLOROPHENYL)CYCLOBUTYL)PIPERIDIN-3-ONE
- 2-[1-(4-chlorophenyl)cyclobutyl]piperidin-3-one
- 2-(1-(4-Chlorophenyl)cyclobutyl)piperidin-3-one
-
- インチ: 1S/C15H18ClNO/c16-12-6-4-11(5-7-12)15(8-2-9-15)14-13(18)3-1-10-17-14/h4-7,14,17H,1-3,8-10H2
- InChIKey: ZPRQKSVYMZPWMV-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1)C1(C2C(CCCN2)=O)CCC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 319
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 29.1
2-(1-(4-Chlorophenyl)cyclobutyl)piperidin-3-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM490158-1g |
2-(1-(4-Chlorophenyl)cyclobutyl)piperidin-3-one |
1240048-71-8 | 97% | 1g |
$1040 | 2023-01-01 | |
| Alichem | A129008614-1g |
2-(1-(4-Chlorophenyl)cyclobutyl)piperidin-3-one |
1240048-71-8 | 97% | 1g |
$1101.45 | 2023-09-03 | |
| Alichem | A129008614-250mg |
2-(1-(4-Chlorophenyl)cyclobutyl)piperidin-3-one |
1240048-71-8 | 97% | 250mg |
$432.60 | 2023-09-03 |
2-(1-(4-Chlorophenyl)cyclobutyl)piperidin-3-one 関連文献
-
Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
-
4. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
-
Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
1240048-71-8 (2-(1-(4-Chlorophenyl)cyclobutyl)piperidin-3-one) 関連製品
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)
- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)
- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)
- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)
- 57707-64-9(2-azidoacetonitrile)
- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)
- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)
- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
